Head-to-Head: 4-Piperidinecarboxamide vs. Isonipecotic Acid in Drug Candidate Potency
In a direct comparative study of CCR5 antagonists, the piperidine-4-carboxamide derivative TAK-220 demonstrated a high CCR5 binding affinity with an IC50 of 3.5 nM [1]. This activity profile is directly attributable to the carboxamide core scaffold. In contrast, analogous compounds built upon the piperidine-4-carboxylic acid (isonipecotic acid) scaffold frequently exhibit markedly reduced binding affinity and require additional structural modifications to approach comparable potency, often resulting in a >10-fold loss in activity [2]. This disparity underscores the critical role of the neutral carboxamide group versus the anionic carboxylate in establishing key interactions within the CCR5 binding pocket.
| Evidence Dimension | CCR5 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 3.5 nM (for TAK-220, a piperidine-4-carboxamide derivative) |
| Comparator Or Baseline | Isonipecotic acid-based analog (unspecified) with >35 nM IC50 |
| Quantified Difference | >10-fold higher potency for the piperidine-4-carboxamide scaffold |
| Conditions | CHO cells expressing human CCR5 receptor |
Why This Matters
This >10-fold potency advantage directly impacts the therapeutic index and reduces the required dose in subsequent in vivo studies, making 4-piperidinecarboxamide a superior starting point for CCR5-targeted drug discovery.
- [1] Imamura, S., et al. (2004). Discovery of a Piperidine-4-carboxamide CCR5 Antagonist (TAK-220) with Highly Potent Anti-HIV-1 Activity. Journal of Medicinal Chemistry, 47(11), 2775-2785. View Source
- [2] Hu, S., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-267. View Source
